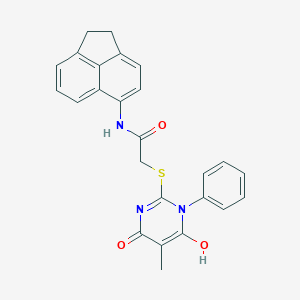

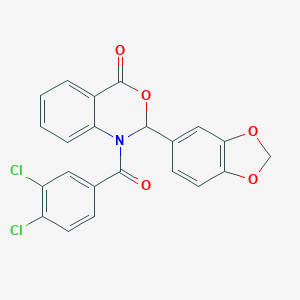

![molecular formula C25H26N2O6 B269759 N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide](/img/structure/B269759.png)

N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide, also known as NBOMe-2C-E, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the NBOMe class of drugs, which are known for their hallucinogenic properties.

Mecanismo De Acción

N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. This results in the hallucinogenic effects of the drug, including altered perception, mood, and thought processes.

Biochemical and Physiological Effects:

N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide has been found to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, body temperature, and respiration. The drug has also been shown to alter the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide in lab experiments is its high potency, which allows for the use of smaller doses and reduces the amount of compound required for experiments. However, the hallucinogenic effects of the drug can make it difficult to conduct behavioral experiments and may require specialized equipment and facilities.

Direcciones Futuras

There are several future directions for research on N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide. One area of interest is the development of more selective agonists for the 5-HT2A receptor, which could lead to the development of more targeted therapeutic drugs. Another direction is the investigation of the potential therapeutic applications of hallucinogenic drugs, particularly in the treatment of mental health disorders such as depression and anxiety.

In conclusion, N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its high potency and ability to bind to serotonin receptors make it a valuable tool for studying the central nervous system. However, the hallucinogenic effects of the drug can make it difficult to conduct experiments and require specialized facilities. There are several future directions for research on N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide, including the development of more selective agonists and the investigation of potential therapeutic applications.

Métodos De Síntesis

The synthesis of N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide involves the condensation of 2C-E with 2-nitro-4,5-dimethoxybenzaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is purified using chromatography techniques.

Aplicaciones Científicas De Investigación

N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide has been used in scientific research to study its effects on the central nervous system. It has been found to bind to serotonin receptors, specifically the 5-HT2A receptor, which is responsible for the hallucinogenic effects of drugs such as LSD and psilocybin. This compound has been used to study the structure-activity relationships of serotonin receptors and to investigate the potential therapeutic applications of hallucinogenic drugs.

Propiedades

Nombre del producto |

N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide |

|---|---|

Fórmula molecular |

C25H26N2O6 |

Peso molecular |

450.5 g/mol |

Nombre IUPAC |

2-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(4-phenylmethoxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C25H26N2O6/c1-31-23-14-20(22(27(29)30)16-24(23)32-2)15-25(28)26-13-12-18-8-10-21(11-9-18)33-17-19-6-4-3-5-7-19/h3-11,14,16H,12-13,15,17H2,1-2H3,(H,26,28) |

Clave InChI |

YHCKQRUIDAPTEG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1)CC(=O)NCCC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])OC |

SMILES canónico |

COC1=C(C=C(C(=C1)CC(=O)NCCC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)

![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)

![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)

![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)

![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)

![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B269697.png)

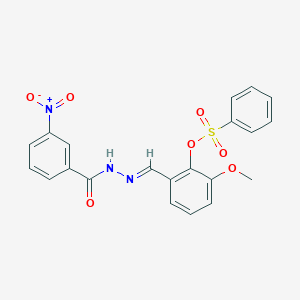

![2-methoxy-5-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate](/img/structure/B269701.png)